A1874

Description

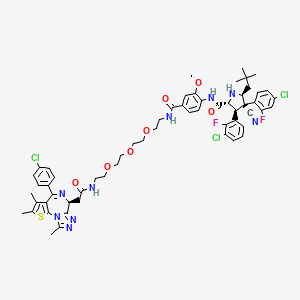

Structure

2D Structure

Properties

IUPAC Name |

(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H62Cl3F2N9O7S/c1-32-33(2)80-56-48(32)51(35-11-14-37(59)15-12-35)67-44(53-71-70-34(3)72(53)56)29-47(73)65-19-21-77-23-25-79-26-24-78-22-20-66-54(74)36-13-18-43(45(27-36)76-7)68-55(75)52-49(39-9-8-10-41(61)50(39)63)58(31-64,46(69-52)30-57(4,5)6)40-17-16-38(60)28-42(40)62/h8-18,27-28,44,46,49,52,69H,19-26,29-30H2,1-7H3,(H,65,73)(H,66,74)(H,68,75)/t44-,46-,49-,52+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNTVOAQOGRLQB-JJMBTQCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)C5C(C(C(N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)[C@H]5[C@@H]([C@@]([C@@H](N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H62Cl3F2N9O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1173.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A1874: A Dual-Action PROTAC Targeting BRD4 for Degradation and Stabilizing p53

A Technical Guide for Researchers and Drug Development Professionals

Abstract

A1874 is a pioneering Proteolysis Targeting Chimera (PROTAC) that demonstrates a dual mechanism of action with significant therapeutic potential in oncology. As a heterobifunctional molecule, this compound is designed to hijack the cell's natural protein disposal machinery to selectively degrade Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. Uniquely, this compound utilizes a nutlin-based ligand to recruit the E3 ubiquitin ligase MDM2, which not only tags BRD4 for proteasomal degradation but also leads to the stabilization of the tumor suppressor protein p53. This technical guide provides a comprehensive overview of the this compound compound, including its chemical structure, synthesis, mechanism of action, and key biological data, intended for researchers, scientists, and professionals in the field of drug development.

Compound Structure and Properties

This compound is a complex small molecule composed of three key moieties: a ligand that binds to the target protein (BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase (MDM2).

| Property | Value |

| Chemical Formula | C₅₈H₆₂Cl₃F₂N₉O₇S |

| Molecular Weight | 1173.59 g/mol |

| CAS Number | 2064292-12-0 |

| Appearance | Powder |

| Solubility | Soluble in DMSO |

Figure 1: Chemical Structure of this compound A visual representation of the this compound molecule will be presented here in a final document.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the strategic connection of a BRD4 inhibitor (based on JQ1) and an MDM2 antagonist (a nutlin derivative) via a polyethylene glycol (PEG)-based linker. The complete synthetic scheme and detailed experimental procedures are outlined in the supplementary information of the primary publication by Hines et al. (2019).

General Synthesis Scheme:

The synthesis can be broadly divided into three stages:

-

Synthesis of the Linker-MDM2 Ligand Moiety: This involves the modification of a nutlin-based MDM2 inhibitor to incorporate a reactive handle for linker attachment.

-

Synthesis of the Linker-BRD4 Ligand Moiety: A derivative of the BRD4 inhibitor JQ1 is synthesized with a complementary reactive group for linker conjugation.

-

Final Conjugation: The two fragments are coupled via the linker to yield the final this compound compound.

A detailed, step-by-step protocol with reagents, reaction conditions, and purification methods would be included here, based on the supplementary information from the Hines et al. publication.

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

This compound operates through a sophisticated mechanism of action that leverages the cell's ubiquitin-proteasome system to achieve its anti-cancer effects.

3.1. BRD4 Degradation

As a PROTAC, this compound forms a ternary complex between BRD4 and the MDM2 E3 ubiquitin ligase. This proximity induces the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple BRD4 proteins.

dot

Caption: this compound induces the formation of a ternary complex, leading to BRD4 degradation.

3.2. p53 Stabilization

The nutlin-based component of this compound acts as an antagonist of MDM2's interaction with the tumor suppressor protein p53. By binding to MDM2, this compound prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. This leads to the accumulation and stabilization of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis.

dot

Caption: this compound inhibits MDM2, leading to p53 stabilization and downstream effects.

Biological Activity and Quantitative Data

This compound has demonstrated potent and selective activity in various cancer cell lines, particularly those with wild-type p53.

| Parameter | Cell Line | Value | Reference |

| BRD4 Degradation (DC₅₀) | HCT116 | 32 nM | |

| Maximum BRD4 Degradation (Dₘₐₓ) | HCT116 | 98% | |

| Cell Viability Inhibition (IC₅₀) | HCT116 | Potent (specific value not provided) |

Key Experimental Findings:

-

Treatment of HCT116 colon cancer cells with this compound resulted in a dose-dependent knockdown of BRD4 levels, with near-maximum degradation observed at 100 nM.

-

This compound treatment also led to a dose-dependent increase in p53 levels in HCT116 cells, confirming the stabilization of the tumor suppressor.

-

The dual activity of this compound results in a synergistic antiproliferative effect in cancer cells with wild-type p53.

Experimental Protocols

5.1. Western Blotting for BRD4 and p53 Levels

-

Cell Culture and Lysis: Plate cells at a desired density and treat with this compound at various concentrations for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, followed by transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against BRD4, p53, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

dot

Caption: A streamlined workflow for analyzing protein levels via Western Blot.

5.2. Cell Viability Assay

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.

-

Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well.

-

Signal Measurement: Measure luminescence or absorbance according to the manufacturer's protocol.

-

Data Analysis: Calculate IC₅₀ values by plotting cell viability against compound concentration.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its unique dual mechanism of action, combining the potent degradation of the oncoprotein BRD4 with the stabilization of the tumor suppressor p53, offers a powerful and synergistic approach to cancer therapy. This technical guide provides a foundational understanding of this compound's structure, synthesis, and biological activity, serving as a valuable resource for researchers and drug developers seeking to explore and expand upon this promising therapeutic strategy. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully realize its clinical potential.

In-Depth Technical Guide: Discovery and Development of A1874 PROTAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1874 is a novel Proteolysis Targeting Chimera (PROTAC) that represents a significant advancement in the field of targeted protein degradation. It is a nutlin-based, heterobifunctional molecule designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4).[1][2][3][4] What sets this compound apart is its unique dual mechanism of action: it not only degrades BRD4 but also stabilizes the tumor suppressor protein p53, leading to a synergistic anti-proliferative effect in cancer cells with wild-type p53.[5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.

Core Components and Mechanism of Action

This compound is composed of three key components:

-

A BRD4-binding moiety: It utilizes JQ1, a potent and well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, to specifically target BRD4.

-

An E3 Ligase-recruiting ligand: It incorporates Idasanutlin (a nutlin-class molecule), which binds to the E3 ubiquitin ligase MDM2.

-

A Linker: These two moieties are connected by a polyethylene glycol (PEG)-based linker.

The mechanism of this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. By simultaneously binding to BRD4 and MDM2, this compound forms a ternary complex, which brings the E3 ligase in close proximity to BRD4. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.

Simultaneously, the idasanutlin component of this compound inhibits the interaction between MDM2 and p53. This leads to the stabilization and accumulation of p53, which in turn activates downstream pathways that suppress tumor growth, including the induction of the cyclin-dependent kinase inhibitor p21.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| DC50 (Degradation Concentration 50%) | HCT116 | 32 nM | [2][3][7][8] |

| Dmax (Maximum Degradation) | HCT116 | 98% | [2][3] |

| IC50 (Inhibitory Concentration 50%) | HCT116 (p53 WT) | 86.3 nM | [5] |

| A375 (p53 WT) | 236 nM | [5] | |

| SJSA1 (p53 WT, MDM2 amplified) | 46.5 nM | [5] | |

| NCI-H2030 (p53 mutant) | >10 µM | [5] | |

| HT29 (p53 mutant) | >10 µM | [5] | |

| HCT116 (p53 -/-) | >10 µM | [5] |

| Effect on Cell Viability | Cell Line | % Decrease in Viability | Reference |

| This compound | HCT116 (p53 WT) | 97% | [4][5] |

| A375 (p53 WT) | 98% | [4][5] | |

| Daudi | 70% | [4] | |

| MOLM-13 | 95% | [4] | |

| A743 (VHL-recruiting PROTAC) | HCT116 (p53 WT) | 69% | [5] |

| A375 (p53 WT) | 76% | [5] |

Experimental Protocols

Western Blot for BRD4 Degradation and Pathway Analysis

This protocol is designed to assess the degradation of BRD4 and the modulation of downstream signaling proteins in response to this compound treatment.

1. Cell Culture and Treatment:

-

Culture HCT116 cells in a suitable medium (e.g., McCoy's 5A with 10% FBS) at 37°C and 5% CO2.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for 24 hours. A DMSO control should be included.

2. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 4-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

-

Anti-BRD4

-

Anti-c-Myc

-

Anti-p53

-

Anti-p21

-

Anti-GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).[9]

Cell Viability (MTS) Assay

This assay is used to determine the effect of this compound on the viability of cancer cells.

1. Cell Seeding:

-

Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a DMSO-only control.

3. MTS Reagent Addition and Incubation:

-

After the incubation period, add a mixture of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and PMS (phenazine methosulfate) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

4. Absorbance Measurement:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

This compound Mechanism of Action

Caption: this compound's dual mechanism of action.

Experimental Workflow for this compound Evaluation

Caption: Workflow for preclinical evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 7. glpbio.com [glpbio.com]

- 8. glpbio.com [glpbio.com]

- 9. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A1874 BRD4 Degrader: A Technical Guide to Function and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and associated pathways of A1874, a potent and selective BRD4 degrader. This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the bromodomain and extraterminal domain (BET) protein BRD4, a key regulator of oncogene transcription. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms.

Core Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase.[1] Specifically, this compound is a nutlin-based PROTAC, meaning it utilizes a derivative of nutlin to engage the E3 ligase MDM2.[1][2] This dual-functionality allows this compound to bring BRD4 into close proximity with MDM2, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3][4] This targeted degradation approach offers a more profound and sustained inhibition of BRD4 activity compared to traditional small molecule inhibitors.[5]

A key feature of this compound is its dual-mode anti-cancer activity. By recruiting MDM2, this compound not only degrades BRD4 but also stabilizes the tumor suppressor protein p53.[1][6] This synergistic action of simultaneous BRD4 degradation and p53 stabilization contributes to its potent anti-proliferative effects in cancer cells with wild-type p53.[1][6]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified across various cancer cell lines. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Notes |

| HCT116 | Colorectal Carcinoma | 32 | 98 | Near-maximum knockdown was observed at 100 nM after 24 hours of treatment.[1][3][5][6][7][8] |

| A375 | Melanoma | - | 98 | Treatment resulted in a 98% loss of cell viability.[8] |

| Daudi | Burkitt's Lymphoma | - | - | This compound reduced cell viability by 70%.[8] |

| MOLM-13 | Acute Myeloid Leukemia | - | - | This compound reduced cell viability by 95%.[8] |

| CT26 | Colon Carcinoma | - | - | 20 µM of this compound led to 52% reduction in cell viability.[4][9] |

Signaling Pathways Modulated by this compound

This compound impacts multiple signaling pathways, primarily through the degradation of BRD4 and the stabilization of p53.

BRD4-Dependent Pathway

The primary mechanism of this compound is the degradation of BRD4, which leads to the downregulation of BRD4-dependent genes critical for cancer cell proliferation and survival.[4][10] One of the most significant downstream targets is the proto-oncogene c-Myc.[3][6] this compound treatment has been shown to reduce c-Myc expression by 85% in HCT116 cells.[3][6] Other BRD4-dependent genes downregulated by this compound include Bcl-2 and cyclin D1.[4][10]

p53-Mediated Pathway

The nutlin-based component of this compound inhibits the interaction between MDM2 and p53, leading to the stabilization and activation of p53.[1][6] Activated p53 then induces the expression of its target genes, such as p21CIP1/WAF1, which promotes cell cycle arrest.[3][6] This p53-mediated pathway acts synergistically with the BRD4 degradation pathway to suppress cancer cell growth.[1]

BRD4-Independent Mechanisms

Interestingly, this compound exhibits cytotoxicity even in BRD4-knockout cancer cells, indicating the presence of BRD4-independent mechanisms of action.[4][10][11] These mechanisms are primarily linked to the stabilization of p53 and the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[2][4][10][11] The antioxidant N-acetyl-cysteine and the p53 inhibitor pifithrin-α have been shown to attenuate this compound-induced cell death.[4][10][11]

Experimental Methodologies

The following are summaries of key experimental protocols used to characterize the function of this compound.

Cell Culture and Treatment

-

Cell Lines: HCT116 (colorectal carcinoma), A375 (melanoma), Daudi (Burkitt's lymphoma), MOLM-13 (acute myeloid leukemia), and primary human colon cancer cells have been utilized.[8][9]

-

Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution.[8] Cells are treated with varying concentrations of this compound (ranging from nanomolar to micromolar) for specified durations, typically 24 to 48 hours.[1][6][7]

Western Blotting

Western blotting is employed to assess the protein levels of BRD4, c-Myc, p53, and p21.

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA or similar assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-BRD4, anti-c-Myc, anti-p53, anti-p21), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

References

- 1. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. emerginginvestigators.org [emerginginvestigators.org]

- 10. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Dual-Action Mechanism of A1874 in p53 Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the manipulation of protein stability has emerged as a powerful strategy. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate proteins of interest. This technical guide delves into the intricate mechanism of A1874, a first-in-class PROTAC with a unique dual-action modality: the targeted degradation of the epigenetic reader protein BRD4 and the simultaneous stabilization of the tumor suppressor protein p53. This dual functionality presents a synergistic approach to cancer therapy, particularly in tumors harboring wild-type p53.

This compound is a heterobifunctional molecule that incorporates a ligand for the bromodomain and extra-terminal domain (BET) protein BRD4 and a ligand for the E3 ubiquitin ligase MDM2.[1] The BRD4 ligand, based on the well-characterized inhibitor JQ1, directs the PROTAC to its target protein.[1] The MDM2 ligand is derived from a nutlin-class small molecule, idasanutlin, which is a known inhibitor of the MDM2-p53 interaction.[1][2] This guide will provide an in-depth analysis of the role of this compound in p53 stabilization, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

The Dual Mechanism of Action of this compound

This compound's therapeutic potential stems from its ability to concurrently execute two distinct but complementary anti-cancer activities.

BRD4 Degradation

The JQ1 moiety of this compound binds to the bromodomains of BRD4, a key regulator of oncogene transcription, including c-Myc. The other end of this compound, the MDM2 ligand, recruits the E3 ubiquitin ligase MDM2. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This leads to the downregulation of BRD4-dependent gene expression, thereby inhibiting cancer cell proliferation.[1]

p53 Stabilization

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[3] In many cancers, p53 is kept inactive through its interaction with MDM2, which acts as a negative regulator by promoting its ubiquitination and subsequent proteasomal degradation. The nutlin-based component of this compound competitively binds to the p53-binding pocket of MDM2.[1][2] This disruption of the MDM2-p53 interaction prevents the degradation of p53, leading to its accumulation and stabilization in the cell.[1] Stabilized p53 can then transactivate its downstream target genes, such as the cyclin-dependent kinase inhibitor p21, to induce cell cycle arrest and apoptosis.[1]

The simultaneous degradation of an oncoprotein (BRD4) and the stabilization of a tumor suppressor (p53) by a single molecule represents a powerful therapeutic strategy.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's dual action and a typical experimental workflow for its characterization.

References

- 1. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p21 modulates threshold of apoptosis induced by DNA-damage and growth factor withdrawal in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Efficacy of A1874 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1874 is a novel proteolysis-targeting chimera (PROTAC) that has demonstrated significant anti-cancer activity in various in-vitro studies. As a bifunctional molecule, this compound is designed to specifically induce the degradation of the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, while simultaneously stabilizing the tumor suppressor protein p53. This dual mechanism of action offers a promising therapeutic strategy for a range of malignancies. This technical guide provides a comprehensive overview of the in-vitro studies of this compound, focusing on its effects on cancer cell lines, with detailed experimental protocols and a visual representation of its mechanism of action.

Quantitative Analysis of this compound In-Vitro Activity

The anti-cancer effects of this compound have been quantified in several cancer cell lines. The data below summarizes key metrics of its potency and efficacy.

| Parameter | Value | Cell Line(s) | Notes |

| BRD4 Degradation (DC50) | 32 nM | HCT116 | The half-maximal degradation concentration (DC50) indicates the potency of this compound in inducing BRD4 degradation[1][2]. |

| Maximum BRD4 Degradation (Dmax) | 98% | HCT116 | Represents the maximum percentage of BRD4 protein degradation achieved with this compound treatment[1][3][4]. |

| Cell Viability Reduction | 97% | HCT116 (colorectal cancer) | Percentage decrease in cell viability upon treatment with this compound[3][4]. |

| 98% | A375 (melanoma) | Demonstrates high efficacy in a different cancer type[3][4]. | |

| 70% | Daudi (Burkitt's lymphoma) | Shows activity in hematological malignancies[4]. | |

| 95% | MOLM-13 (acute myeloid leukemia) | Indicates potent effects in another leukemia cell line[4]. |

Mechanism of Action: A Dual Approach to Cancer Therapy

This compound operates as a PROTAC, hijacking the cell's natural protein disposal system to eliminate BRD4. It is a "nutlin-based" PROTAC, meaning it utilizes a ligand for the E3 ubiquitin ligase MDM2[1][2]. The mechanism involves the formation of a ternary complex between this compound, BRD4, and MDM2. This proximity induces the ubiquitination of BRD4 by MDM2, marking it for degradation by the proteasome.

Simultaneously, the MDM2 ligand component of this compound inhibits the interaction between MDM2 and its natural substrate, the tumor suppressor p53. This leads to the stabilization and accumulation of p53, which in turn activates downstream targets like p21, a potent cell cycle inhibitor[1][2][5]. The degradation of BRD4 also leads to the downregulation of the oncoprotein c-Myc, a key driver of cell proliferation[1][2][5].

Signaling Pathway of this compound

Caption: this compound mechanism of action leading to BRD4 degradation and p53 stabilization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key in-vitro experiments performed with this compound, based on standard laboratory practices.

Cell Culture

-

Cell Lines: HCT116 (human colorectal carcinoma) and A375 (human malignant melanoma) cells are commonly used.

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 24-72 hours. Include a vehicle control (DMSO).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, p53, c-Myc, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental Workflow for In-Vitro this compound Evaluation

Caption: A generalized workflow for the in-vitro evaluation of this compound in cancer cell lines.

Conclusion

The in-vitro data strongly support the potential of this compound as a potent anti-cancer agent. Its dual mechanism of targeting BRD4 for degradation and stabilizing p53 results in significant inhibition of cancer cell viability across multiple cell lines. The provided protocols and diagrams serve as a technical resource for researchers aiming to further investigate the therapeutic potential of this compound and similar PROTAC molecules. Further studies are warranted to explore its efficacy and safety in pre-clinical and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. broadpharm.com [broadpharm.com]

- 3. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action Mechanism of A1874: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

A1874 is a Proteolysis Targeting Chimera (PROTAC) that has emerged as a promising anti-cancer agent. Its unique dual mechanism of action, involving the degradation of Bromodomain-containing protein 4 (BRD4) and the stabilization of the tumor suppressor protein p53, results in a synergistic anti-proliferative effect in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular effects of this compound on gene expression, supported by a compilation of quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Introduction to this compound: A Novel BRD4-Degrading PROTAC

This compound is a heterobifunctional small molecule designed to hijack the cell's natural protein disposal machinery to selectively eliminate BRD4.[1][2] It consists of a ligand that binds to BRD4 and another ligand that recruits the E3 ubiquitin ligase MDM2.[1][2] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of BRD4.[1]

What sets this compound apart is its dual functionality. The recruitment of MDM2, a negative regulator of p53, leads to the stabilization and activation of p53 in cancer cells with wild-type TP53.[1] This concomitant degradation of an oncoprotein (BRD4) and stabilization of a tumor suppressor (p53) results in a potent and synergistic anti-cancer activity.[1]

Mechanism of Action: A Two-Pronged Attack on Cancer Cells

The primary mechanism of this compound involves the formation of a ternary complex between BRD4, this compound, and the MDM2 E3 ligase. This proximity induces the transfer of ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome.

Simultaneously, by engaging MDM2, this compound prevents the MDM2-mediated ubiquitination and degradation of p53.[1] This leads to an accumulation of p53, which can then transcriptionally activate its downstream target genes, leading to cell cycle arrest and apoptosis.[3][4]

Caption: this compound's dual mechanism of action.

Impact on Gene Expression

The degradation of BRD4 and stabilization of p53 by this compound lead to significant alterations in the transcriptional landscape of cancer cells.

Downregulation of BRD4-Dependent Oncogenes

BRD4 is a key transcriptional coactivator that plays a critical role in the expression of many oncogenes, including c-Myc, Bcl-2, and cyclin D1. By degrading BRD4, this compound effectively silences the expression of these critical drivers of cancer cell proliferation and survival.

Upregulation of p53 Target Genes

The stabilization of p53 leads to the transcriptional activation of its target genes, which are involved in cell cycle arrest and apoptosis. A notable example is the induction of p21CIP1/WAF1, a cyclin-dependent kinase inhibitor that halts cell cycle progression.[2]

Table 1: Summary of this compound's Effect on Key Gene Expression

| Gene | Effect of this compound | Function | Reference |

| BRD4 | Degradation | Transcriptional Coactivator | [1][2] |

| c-Myc | Downregulation | Cell Proliferation, Metabolism | [2] |

| Bcl-2 | Downregulation | Anti-apoptotic | |

| Cyclin D1 | Downregulation | Cell Cycle Progression | |

| p53 | Stabilization | Tumor Suppressor | [1][2] |

| p21 | Upregulation | Cell Cycle Arrest | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on gene expression.

Cell Culture

HCT116 human colorectal carcinoma cells are a commonly used model to study the effects of this compound.[1][2]

-

Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][6]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[5][6]

-

Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, neutralized with complete growth medium, and re-plated at a suitable density.[5][6]

Caption: HCT116 cell culture workflow.

Western Blotting

Western blotting is employed to analyze the protein levels of BRD4, p53, c-Myc, Bcl-2, and Cyclin D1 following this compound treatment.

-

Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST, followed by incubation with primary antibodies overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Table 2: Antibodies for Western Blotting

| Target Protein | Primary Antibody | Dilution |

| BRD4 | Rabbit anti-BRD4 | 1:1000 |

| p53 | Mouse anti-p53 | 1:1000 |

| c-Myc | Rabbit anti-c-Myc | 1:1000 |

| Bcl-2 | Rabbit anti-Bcl-2 | 1:1000 |

| Cyclin D1 | Rabbit anti-Cyclin D1 | 1:1000 |

| β-actin | Mouse anti-β-actin | 1:5000 |

Signaling Pathways

The dual action of this compound impacts two critical signaling pathways in cancer: the BRD4-regulated transcriptional pathway and the p53 tumor suppressor pathway.

Caption: this compound's impact on BRD4 and p53 pathways.

Conclusion

This compound represents a novel and effective strategy for targeting cancer by simultaneously degrading the oncoprotein BRD4 and stabilizing the tumor suppressor p53. This dual mechanism leads to a profound alteration of the gene expression landscape within cancer cells, suppressing pro-proliferative and anti-apoptotic genes while activating cell cycle arrest and apoptotic pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound and similar PROTAC-based therapies. Further research, including global transcriptomic and proteomic analyses, will continue to illuminate the full spectrum of this compound's effects on gene expression and cellular signaling.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer | Springer Nature Experiments [experiments.springernature.com]

- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of A1874

For Researchers, Scientists, and Drug Development Professionals

Abstract

A1874 is a novel heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to induce the degradation of the bromodomain and extraterminal (BET) protein BRD4, a key regulator of oncogene transcription. Uniquely, this compound utilizes a nutlin-based ligand to engage the E3 ubiquitin ligase MDM2, which not only facilitates the ubiquitination and subsequent proteasomal degradation of BRD4 but also leads to the stabilization of the tumor suppressor protein p53. This dual mechanism of action—simultaneously eliminating an oncoprotein and activating a tumor suppressor—positions this compound as a promising therapeutic candidate for various malignancies. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental protocols, and a visualization of its mechanism of action.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily characterized by its ability to induce the degradation of BRD4 and stabilize p53, leading to downstream anti-proliferative and pro-apoptotic effects in cancer cells.

In Vitro Potency and Efficacy

In vitro studies have demonstrated the potent and efficacious degradation of BRD4 by this compound in various cancer cell lines. Key pharmacodynamic parameters are summarized in the table below.

| Parameter | Cell Line | Value | Reference |

| DC50 (BRD4 Degradation) | HCT116 | 32 nM | [1][2] |

| Dmax (Maximum Degradation) | HCT116 | 98% | [1][3] |

Experimental Protocol: Western Blot for BRD4 and p53 Levels

A detailed protocol for assessing the in vitro pharmacodynamics of this compound through Western blotting is as follows:

-

Cell Culture and Treatment: Human colorectal carcinoma HCT116 cells are cultured in an appropriate medium. For dose-response experiments, cells are treated with increasing concentrations of this compound (e.g., 0-10 µM) for a specified duration, typically 24 hours.[1] A vehicle control (e.g., 0.1% DMSO) is included in all experiments.[1]

-

Cell Lysis: Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for BRD4, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of BRD4 and p53 are normalized to the loading control to determine the relative protein expression.

Downstream Cellular Effects

The degradation of BRD4 and stabilization of p53 by this compound trigger a cascade of downstream cellular events that contribute to its anti-cancer activity.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound leading to BRD4 degradation and p53 stabilization.

Experimental Workflow for In Vitro Pharmacodynamic Studies

Caption: Workflow for characterizing the in vitro pharmacodynamics of this compound.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a human colon cancer xenograft model in immunodeficient mice.[4]

| Parameter | Model | Dosing | Outcome | Reference |

| Tumor Growth Inhibition | HCT116 Xenograft | 20 mg/kg, oral, daily | Significant inhibition of tumor growth | [4] |

Experimental Protocol: In Vivo Xenograft Study

A general protocol for assessing the in vivo efficacy of this compound is as follows:

-

Animal Model: Severe combined immunodeficient (SCID) mice are commonly used.

-

Tumor Cell Implantation: A suspension of human cancer cells (e.g., HCT116) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.

-

Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 20 mg/kg daily).[4] The control group receives the vehicle.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot to confirm target engagement).

Pharmacokinetics

Detailed pharmacokinetic studies for this compound are not extensively available in the public domain. The primary information comes from the in vivo efficacy studies, which indicate oral bioavailability.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME parameters such as Cmax, Tmax, AUC, half-life, and bioavailability have not been reported in the reviewed literature. The oral administration in the xenograft model suggests that this compound has sufficient oral absorption to achieve therapeutic concentrations in vivo.[4] Further studies are required to fully characterize the pharmacokinetic profile of this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Caspase Activity Assay

-

Cell Treatment and Lysis: Cells are treated with this compound or vehicle control. After treatment, cells are lysed to release cellular contents.

-

Caspase Substrate Addition: A luminogenic or fluorogenic substrate specific for caspases (e.g., caspase-3/7) is added to the cell lysates.

-

Signal Measurement: The luminescence or fluorescence is measured using a plate reader. The signal intensity is proportional to the caspase activity.

Cell Migration and Invasion Assay (Transwell Assay)

-

Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert is coated with a basement membrane extract (e.g., Matrigel). For migration assays, the chamber is uncoated.

-

Cell Seeding: Cancer cells, previously starved in serum-free media, are seeded into the upper chamber.

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum). This compound can be added to the upper and/or lower chambers to assess its effect on migration and invasion.

-

Incubation: The plate is incubated for a period that allows for cell migration/invasion (e.g., 24 hours).

-

Cell Staining and Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion

This compound is a potent and efficacious BRD4-degrading PROTAC with a unique dual mechanism of action that also involves the stabilization of p53. Its ability to induce robust anti-proliferative and pro-apoptotic effects in cancer cells, coupled with its demonstrated in vivo anti-tumor activity upon oral administration, underscores its potential as a novel cancer therapeutic. While the currently available data provides a strong foundation for its pharmacodynamic profile, further in-depth pharmacokinetic studies are warranted to fully elucidate its ADME properties and to guide its clinical development. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other similar PROTAC molecules.

References

A1874 as a Chemical Probe for BRD4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1874 is a potent and specific chemical probe for the study of Bromodomain-containing protein 4 (BRD4). It operates through the Proteolysis Targeting Chimera (PROTAC) technology, offering a powerful tool for inducing the degradation of BRD4, rather than simply inhibiting its function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its use in research and drug development.

This compound is a heterobifunctional molecule composed of a ligand for BRD4, based on the well-characterized BET inhibitor JQ1, and a ligand for the E3 ubiquitin ligase MDM2, derived from the nutlin class of small molecules.[1][2] This dual-binding capacity allows this compound to recruit MDM2 to BRD4, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[3][4] This targeted protein degradation offers several advantages over traditional inhibition, including the potential for more profound and sustained downstream effects and the ability to overcome resistance mechanisms associated with inhibitor-based approaches.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound's activity against BRD4.

| Parameter | Cell Line | Value | Reference |

| DC50 (Degradation Concentration 50) | HCT116 | 32 nM | [5] |

| Dmax (Maximum Degradation) | HCT116 | 98% | [1] |

| Time to Near-Maximum Knockdown | HCT116 | 24 hours | [5] |

Note: Specific binding affinity values (Kd) for this compound to BRD4 and MDM2 are not publicly available in the reviewed literature. The provided data reflects the functional cellular potency of this compound in inducing BRD4 degradation.

Mechanism of Action and Signaling Pathway

This compound induces the degradation of BRD4 through the ubiquitin-proteasome system. The process begins with the formation of a ternary complex between BRD4, this compound, and the MDM2 E3 ubiquitin ligase. This proximity, induced by this compound, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to BRD4. Poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

The degradation of BRD4 leads to significant downstream effects. BRD4 is a key transcriptional co-activator, and its removal from chromatin results in the suppression of target genes, most notably the proto-oncogene c-Myc.[2] Furthermore, the nutlin-based component of this compound inhibits the interaction between MDM2 and the tumor suppressor p53, leading to the stabilization and activation of p53.[1][2] This dual mechanism of c-Myc suppression and p53 activation contributes to the potent anti-proliferative effects of this compound in cancer cells.

Experimental Protocols

BRD4 Degradation Assay via Western Blot

This protocol outlines the steps to assess the degradation of BRD4 in cultured cells following treatment with this compound.

Materials:

-

Cell line of interest (e.g., HCT116)

-

This compound (and vehicle control, e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-c-Myc, anti-p53, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for the desired time (e.g., 24 hours).

-

Cell Lysis:

-

Wash cells with cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and apply chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to the loading control to determine the extent of BRD4 degradation.

-

Target Engagement Assessment using NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can be used to measure the engagement of this compound with BRD4 in live cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for NanoLuc®-BRD4 fusion protein

-

NanoBRET™ tracer for BRD4

-

This compound

-

Opti-MEM® I Reduced Serum Medium

-

FuGENE® HD Transfection Reagent

-

White, 96-well assay plates

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

Luminometer capable of measuring BRET signals

Procedure:

-

Transfection: Co-transfect HEK293 cells with the NanoLuc®-BRD4 expression vector.

-

Cell Seeding: Plate the transfected cells into 96-well plates.

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Add the BRD4 tracer to the cells, followed by the addition of the this compound dilutions.

-

-

Signal Detection:

-

Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor.

-

Measure the BRET signal using a luminometer equipped with appropriate filters for donor and acceptor emission.

-

-

Data Analysis: Calculate the BRET ratio and plot against the concentration of this compound to determine the IC50 for target engagement.

Selectivity Profile

While the JQ1 component of this compound is known to be a pan-BET inhibitor, binding to BRD2, BRD3, and BRD4, the selectivity profile of the final this compound PROTAC molecule has not been extensively detailed in the public literature. PROTAC selectivity is not solely determined by the binding affinity of the warhead but is also influenced by the formation of a productive ternary complex with the E3 ligase and the target protein. Further studies are required to fully elucidate the selectivity of this compound across the BET family and the broader bromodomain-containing proteome.

Conclusion

This compound is a valuable chemical probe for inducing the degradation of BRD4. Its dual mechanism of action, involving both the degradation of a key oncogenic driver and the stabilization of a tumor suppressor, makes it a powerful tool for cancer research. The provided data and protocols should serve as a comprehensive resource for scientists wishing to utilize this compound to explore the function of BRD4 and the therapeutic potential of targeted protein degradation.

References

- 1. MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. | Sigma-Aldrich [merckmillipore.com]

- 2. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mesoscale.com [mesoscale.com]

- 5. medchemexpress.com [medchemexpress.com]

A1874: A Dual-Action PROTAC Revolutionizing Targeted Protein Degradation in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets. Within this landscape, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention for their ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A1874, a novel nutlin-based PROTAC, represents a significant advancement in this field. It is a heterobifunctional molecule designed to induce the degradation of the epigenetic reader protein BRD4 by recruiting the MDM2 E3 ubiquitin ligase. What sets this compound apart is its dual mechanism of action: alongside potent BRD4 degradation, it simultaneously stabilizes the tumor suppressor protein p53, leading to a synergistic anti-proliferative effect in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of its operational framework.

Core Mechanism of Action

This compound is comprised of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand for the target protein, Bromodomain-containing protein 4 (BRD4). By simultaneously binding to both BRD4 and MDM2, this compound forms a ternary complex that brings the E3 ligase in close proximity to BRD4. This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.

The nutlin-based ligand in this compound also competitively inhibits the interaction between MDM2 and p53. This disruption prevents the MDM2-mediated ubiquitination and subsequent degradation of p53, leading to its stabilization and accumulation. Activated p53 can then initiate downstream signaling cascades that promote cell cycle arrest and apoptosis. This dual functionality of BRD4 degradation and p53 stabilization results in a powerful, synergistic anti-cancer effect.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its efficacy and potency across different experimental settings.

Table 1: In Vitro Degradation Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| DC50 (BRD4 Degradation) | HCT116 | 32 nM | [1][2][3] |

| Dmax (BRD4 Degradation) | HCT116 | 98% | [1][2] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | p53 Status | Concentration | % Decrease in Viability | Reference |

| HCT116 (Colon Cancer) | Wild-type | Not Specified | 97% | [4] |

| A375 (Melanoma) | Wild-type | Not Specified | 98% | [4] |

| Daudi (Burkitt's Lymphoma) | Mutant | Not Specified | 70% | [4] |

| MOLM-13 (AML) | Wild-type | Not Specified | 95% | [4] |

Table 3: Downstream Signaling Effects of this compound in HCT116 Cells

| Downstream Target | Effect | Concentration | % Change | Reference |

| c-Myc | Expression Reduced | Not Specified | 85% | [4] |

| p21CIP1/WAF1 | Expression Induced | 250 nM | Significant Induction | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these findings.

Western Blotting for BRD4 Degradation and p53 Stabilization

This protocol describes the detection of protein levels by immunoblotting following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for 24 hours. A DMSO control should be included.

-

-

Lysate Preparation:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD4, p53, c-Myc, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an appropriate imaging system.

-

Quantify band intensities using densitometry software.

-

Cell Viability Assay

This protocol outlines the procedure for assessing the effect of this compound on cancer cell proliferation.

-

Cell Seeding:

-

Seed cancer cells (e.g., HCT116, A375) in 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

-

Viability Assessment:

-

After the incubation period, add a cell viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's protocol.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.

-

Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

-

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of colon cancer.

-

Animal Model:

-

Use immunodeficient mice (e.g., NOD-SCID or nude mice).

-

Subcutaneously inject a suspension of human colon cancer cells (e.g., HCT116) into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth regularly.

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., orally) or vehicle control to the respective groups at a predetermined dose and schedule.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight periodically throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for target protein levels, immunohistochemistry).

-

-

Data Analysis:

-

Plot tumor growth curves and compare the tumor volumes and weights between the treatment and control groups to assess the anti-tumor efficacy of this compound.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound, a typical experimental workflow for its characterization, and the logical relationship of its dual-action mechanism.

Caption: Signaling pathway of this compound illustrating its dual mechanism of action.

Caption: Experimental workflow for the characterization of this compound.

Caption: Logical relationship of this compound's dual-action mechanism.

Conclusion

This compound stands out as a highly effective PROTAC with a unique dual mechanism of action that not only degrades the oncoprotein BRD4 but also stabilizes the tumor suppressor p53. The synergistic anti-proliferative effects observed in preclinical models, particularly in cancer cells with wild-type p53, highlight its potential as a promising therapeutic agent. The comprehensive data and methodologies presented in this technical guide provide a solid foundation for further research and development of this compound and other dual-acting protein degraders. As the field of targeted protein degradation continues to evolve, the innovative approach embodied by this compound will undoubtedly pave the way for novel and more effective cancer therapies.

References

- 1. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for A1874 in HCT116 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

A1874 is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. In HCT116 human colorectal carcinoma cells, this compound exhibits significant anti-cancer activity through a dual mechanism of action. It not only degrades BRD4, leading to the downregulation of oncogenes like c-Myc, but also exerts BRD4-independent effects by stabilizing the tumor suppressor p53 and inducing reactive oxygen species (ROS) production.[1] These actions collectively inhibit cell viability and proliferation while promoting apoptosis, making this compound a promising therapeutic agent for colorectal cancer.

Data Presentation

The following tables summarize the quantitative effects of this compound on HCT116 cells based on published research.

| Parameter | Value | Cell Line | Reference |

| BRD4 Degradation (DC₅₀) | 32 nM | HCT116 | [2] |

| Maximum BRD4 Degradation (Dₘₐₓ) | 98% | HCT116 | [2] |

Table 1: Potency of this compound in Degrading BRD4 in HCT116 cells.

| Treatment Concentration | Effect on Protein Levels | Cell Line | Reference |

| 100 nM this compound (24 hours) | Near-maximum knockdown of BRD4 | HCT116 | [2] |

| This compound (dose-dependent) | Increased p53 levels | HCT116 | [2] |

| This compound | Significant reduction in c-Myc expression (85%) | HCT116 | [2] |

| This compound | Downregulation of Bcl-2 and Cyclin D1 | HCT116 | [1] |

Table 2: Effect of this compound on Key Protein Expression in HCT116 Cells.

| Experiment | Observation | Cell Line | Reference |

| Cell Viability | Potent inhibition of cell viability and proliferation | HCT116 | [1] |

| Apoptosis | Induction of caspase activation and apoptosis | HCT116 | [1] |

| ROS Production | Increased production of reactive oxygen species | HCT116 | [1] |

Table 3: Cellular Effects of this compound on HCT116 Cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation in HCT116 cells.

Caption: this compound dual mechanism of action in HCT116 cells.

Caption: General workflow for evaluating this compound in HCT116 cells.

Experimental Protocols

HCT116 Cell Culture

Materials:

-

HCT116 cells (ATCC® CCL-247™)

-

McCoy's 5A Medium (Gibco)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100x)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well, 12-well, and 96-well plates

Protocol:

-

Maintain HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture cells when they reach 80-90% confluency. a. Aspirate the medium and wash the cells once with PBS. b. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. c. Neutralize trypsin with 4-5 mL of complete growth medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and plate at the desired density.

Cell Viability (MTT) Assay

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Materials:

-

HCT116 cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-BRD4, anti-c-Myc, anti-Bcl-2, anti-Cyclin D1, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

HCT116 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed HCT116 cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Reactive Oxygen Species (ROS) Detection

Materials:

-

HCT116 cells

-

6-well plates or black-walled, clear-bottom 96-well plates

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive dye

-

Flow cytometer or fluorescence microplate reader

Protocol:

-

Seed HCT116 cells and treat with this compound.

-

Towards the end of the treatment period, load the cells with DCFDA (typically 5-10 µM) and incubate for 30-60 minutes at 37°C.

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity using a flow cytometer (FITC channel) or a fluorescence plate reader.

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

References

Application Notes and Protocols for A1874 in a Colon Cancer Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of A1874, a proteolysis-targeting chimera (PROTAC) that degrades Bromodomain-containing protein 4 (BRD4), in preclinical colon cancer xenograft models. This document outlines the mechanism of action of this compound, detailed protocols for establishing and utilizing colon cancer xenografts, and methods for evaluating the anti-tumor efficacy of the compound.

Mechanism of Action

This compound is a heterobifunctional molecule that induces the degradation of BRD4 through the ubiquitin-proteasome system.[1][2][3][4] It achieves this by simultaneously binding to BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3] The degradation of BRD4, a key epigenetic reader, results in the downregulation of its target genes, including the oncogene c-Myc, as well as Bcl-2 and cyclin D1, which are critical for cancer cell proliferation and survival.[1][2][4]